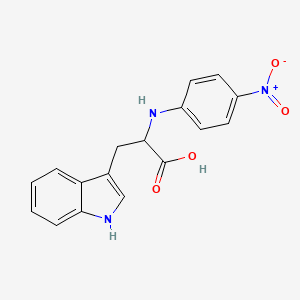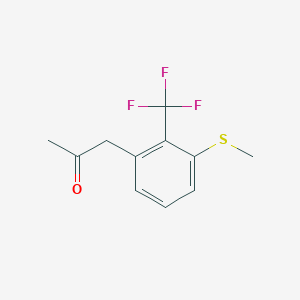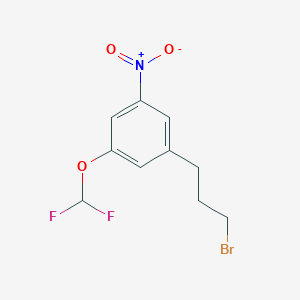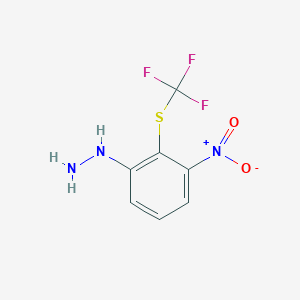
3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid is a synthetic organic compound that features an indole ring, a nitroaniline group, and a propanoic acid moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid typically involves multi-step organic synthesis. One possible route could be:
Formation of the Indole Ring: Starting from a suitable precursor like aniline, the indole ring can be synthesized through a Fischer indole synthesis.
Nitration: The indole compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitroindole can then be coupled with a suitable aniline derivative under acidic or basic conditions to form the desired product.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to the presence of the indole ring, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mécanisme D'action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with indole rings can interact with various enzymes and receptors in the body, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: Lacks the nitroaniline group.
2-(4-nitroanilino)propanoic acid: Lacks the indole ring.
3-(1H-indol-3-yl)-2-(anilino)propanoic acid: Lacks the nitro group.
Uniqueness
The presence of both the indole ring and the nitroaniline group in 3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H15N3O4 |
|---|---|
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid |
InChI |
InChI=1S/C17H15N3O4/c21-17(22)16(19-12-5-7-13(8-6-12)20(23)24)9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,16,18-19H,9H2,(H,21,22) |
Clé InChI |
ZTSODNVSGHZJJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)







![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)


